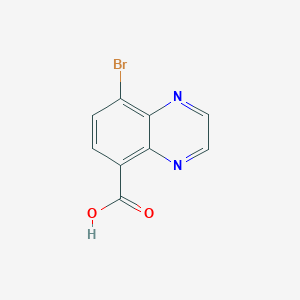
8-Bromoquinoxaline-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromoquinoxaline-5-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C9H5BrN2O2 It is a derivative of quinoxaline, featuring a bromine atom at the 8th position and a carboxylic acid group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoquinoxaline-5-carboxylic acid typically involves the bromination of quinoxaline derivatives. One common method is the bromination of 8-methylquinoline-5-carboxylic acid using bromine in the presence of silver sulfate . Another approach involves the Skraup reaction, which synthesizes quinoline derivatives from 3-amino-p-toluic acid, followed by bromination .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 8-Bromoquinoxaline-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Bromination: Bromine in the presence of silver sulfate.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the carboxylic acid group.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products:
Substituted Quinoxalines: Products of substitution reactions.
Alcohols and Aldehydes: Products of reduction reactions.
Biaryl Compounds: Products of coupling reactions.
Scientific Research Applications
8-Bromoquinoxaline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and biological pathways.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes, fluorescent materials, and organic sensitizers for solar cells.
Mechanism of Action
The mechanism of action of 8-Bromoquinoxaline-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
- 8-Bromoquinoline-5-carboxylic acid
- 8-Hydroxyquinoline
- 8-Methylquinoline-5-carboxylic acid
Comparison: 8-Bromoquinoxaline-5-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. Compared to 8-Hydroxyquinoline, it has different pharmacological properties and applications .
Properties
Molecular Formula |
C9H5BrN2O2 |
|---|---|
Molecular Weight |
253.05 g/mol |
IUPAC Name |
8-bromoquinoxaline-5-carboxylic acid |
InChI |
InChI=1S/C9H5BrN2O2/c10-6-2-1-5(9(13)14)7-8(6)12-4-3-11-7/h1-4H,(H,13,14) |
InChI Key |
RWYFBOHZNCNNTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1C(=O)O)N=CC=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















